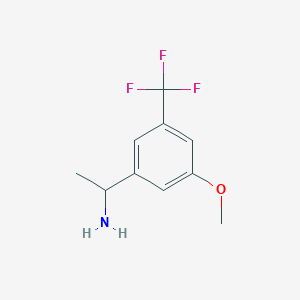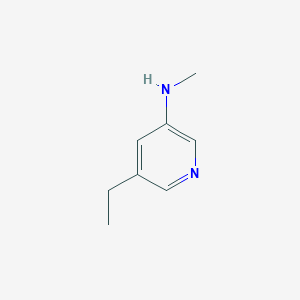![molecular formula C26H14O12 B12065235 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid: is a complex organic compound with a unique structure that includes multiple carboxylic acid groups. This compound is part of the triptycene family, known for its distinctive three-dimensional structure, which resembles a propeller or paddlewheel. The presence of six carboxylic acid groups makes it highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 9,10-dihydro-9,10-[1,2]benzenoanthracene followed by carboxylation. The reaction conditions often require the use of solvents like chloroform and reagents such as bromine and carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid involves its interaction with various molecular targets. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence molecular pathways, such as enzyme inhibition or activation, and affect cellular processes like signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 2,6,14-Trihydroxy-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Uniqueness
What sets 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid apart from similar compounds is its high number of carboxylic acid groups, which confer increased reactivity and versatility. This makes it particularly valuable in applications requiring strong binding interactions and complex molecular architectures .
Propriétés
Formule moléculaire |
C26H14O12 |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexacarboxylic acid |
InChI |
InChI=1S/C26H14O12/c27-21(28)13-1-7-8(2-14(13)22(29)30)20-11-5-17(25(35)36)15(23(31)32)3-9(11)19(7)10-4-16(24(33)34)18(26(37)38)6-12(10)20/h1-6,19-20H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clé InChI |
AEFFJAOVDLOJAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1C(=O)O)C(=O)O)C5=CC(=C(C=C35)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)


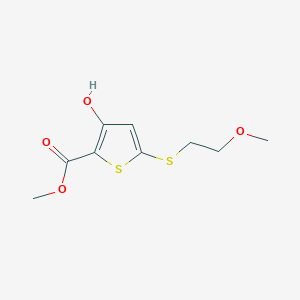
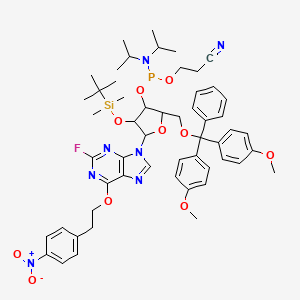



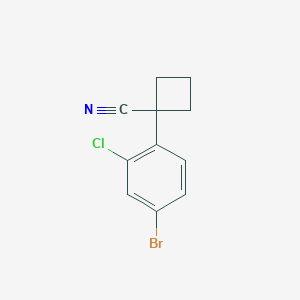


![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)
